molecular formula C8H5BrClF3O B13595164 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13595164
M. Wt: 289.47 g/mol
InChI Key: ARBZCUASJIPAGT-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a halogenated trifluoroethanol derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 5-position on the phenyl ring. The trifluoroethanol group (-CF₃CH₂OH) confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound is synthesized via nucleophilic addition of ethynylmagnesium bromide to 2-bromo-5-chlorobenzaldehyde, followed by hydration, yielding a beige solid with a reported synthesis efficiency of 79% . Key spectral data include distinct ¹H and ¹³C NMR signals for the hydroxyl group and trifluoromethyl moiety, as well as characteristic IR absorptions for C-F and C-OH bonds .

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H

InChI Key

ARBZCUASJIPAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method is the reduction of the intermediate 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the bromine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or alcohol solvents.

    Substitution: Sodium methoxide (NaOMe) in methanol, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone.

    Reduction: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethane.

    Substitution: 1-(2-Methoxy-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at the 2-position (as in the target compound) enhances steric hindrance compared to 4-bromo analogues (e.g., ), affecting reactivity in cross-coupling reactions.
  • Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) lowers the pKa of the hydroxyl group (e.g., predicted pKa ~11.27 in ), increasing acidity compared to non-fluorinated analogues.
  • Synthetic Yields : The target compound (79% yield ) outperforms derivatives like 1-(3-chloro-5-methylphenyl)-2,2,2-trifluoroethan-1-ol (83% yield ), likely due to optimized reaction conditions for halogenated substrates.

Functional Group Analogues

Compound Name Molecular Formula Functional Group Key Properties/Data
1-(2-Bromo-5-chlorophenyl)ethan-1-one C₈H₆BrClO Ketone (-COCH₃) Boiling point: 155–156°C (15 Torr); Precursor for trifluoroethanol derivatives
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol C₈H₇ClF₃NO Amino (-NH₂) Molecular weight: 225.59 g/mol; Used in bioactive molecule synthesis
1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅BrF₃NO₃ Nitro (-NO₂) Molecular weight: 300.03; Purity: 95%

Key Observations :

  • Ketone vs. Alcohol : The ketone precursor (C₈H₆BrClO ) lacks the hydroxyl group, making it less polar but more reactive toward nucleophilic additions.
  • Amino Substitution: The amino derivative (C₈H₇ClF₃NO ) exhibits higher solubility in polar solvents due to hydrogen bonding, contrasting with the target compound’s hydrophobic -CF₃ group.

Aromatic Ring-Modified Analogues

Compound Name Aromatic System Key Properties/Data
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol Thiophene ring Molecular weight: 261.06 g/mol; Used as a scaffold in heterocyclic chemistry
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol Dimethoxy-substituted Purity: 98%; Melting point: Not reported

Key Observations :

  • Heterocyclic Systems : Thiophene-based analogues (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, altering reactivity in electrophilic substitutions.
  • Methoxy Groups : Dimethoxy-substituted derivatives (e.g., ) show increased steric bulk and altered solubility profiles compared to halogenated counterparts.

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